2-(Trifluoromethyl)phenyl carbonochloridate
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Overview
Description
2-(Trifluoromethyl)phenyl carbonochloridate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a carbonochloridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenyl carbonochloridate typically involves the reaction of 2-(trifluoromethyl)phenol with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
2-(Trifluoromethyl)phenol+Phosgene→2-(Trifluoromethyl)phenyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and reactors with precise temperature and pressure controls is common to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(trifluoromethyl)phenol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Trifluoromethyl)phenol: A major product of hydrolysis.
Alcohols: Resulting from reduction reactions.
Scientific Research Applications
2-(Trifluoromethyl)phenyl carbonochloridate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethyl group into various molecules, enhancing their chemical properties.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenyl carbonochloridate primarily involves its reactivity towards nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenyl chloroformate
- 3-(Trifluoromethyl)phenyl carbonochloridate
- 4-(Trifluoromethyl)phenyl carbonochloridate
Uniqueness
2-(Trifluoromethyl)phenyl carbonochloridate is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it a valuable compound in various applications.
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl] carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)14-6-4-2-1-3-5(6)8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAIYGCOHDGJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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